(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
Brand Name:
Vulcanchem
CAS No.:
143268-07-9
VCID:
VC0122591
InChI:
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1
SMILES:
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2
Molecular Formula:
C13H21NO3
Molecular Weight:
239.31 g/mol
(3aR,7aS)-rel-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
CAS No.: 143268-07-9
Cat. No.: VC0122591
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143268-07-9 |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | tert-butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate |
| Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h9,11H,4-8H2,1-3H3/t9-,11+/m0/s1 |
| Standard InChI Key | FAFPNFIAMGOSNB-GXSJLCMTSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCC(=O)C2 |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CCC(=O)C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator